molecular formula C17H15ClN4O2 B5643333 N-[4-(5-acetamido-6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide

N-[4-(5-acetamido-6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide

Cat. No.: B5643333
M. Wt: 342.8 g/mol
InChI Key: RKICKAIEQDIZRP-UHFFFAOYSA-N
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Description

N-[4-(5-acetamido-6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-acetamido-6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide typically involves a series of organic reactionsCommon reagents used in these reactions include acetic anhydride, chloroacetyl chloride, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-acetamido-6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

N-[4-(5-acetamido-6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(5-acetamido-6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1H-benzimidazol-5-yl)acetamide
  • 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

N-[4-(5-acetamido-6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[4-(5-acetamido-6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-9(23)19-12-5-3-11(4-6-12)17-21-15-7-13(18)14(20-10(2)24)8-16(15)22-17/h3-8H,1-2H3,(H,19,23)(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKICKAIEQDIZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N2)Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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